Patrinoside

Description

This compound has been reported in Valeriana fauriei, Valeriana officinalis, and other organisms with data available.

obtained from Patrina scabiosaefolia; RN given refers to (1S-(1 alpha,4a alpha,6 alpha,7 alpha,7a alpha))-isomer; structure in 9th CI Form Index

Structure

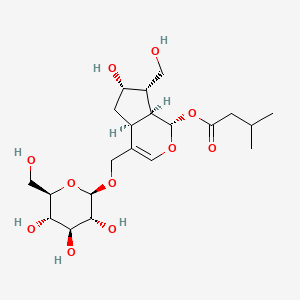

2D Structure

3D Structure

Properties

CAS No. |

53962-20-2 |

|---|---|

Molecular Formula |

C21H34O11 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

[(1S,4aS,6S,7S,7aS)-6-hydroxy-7-(hydroxymethyl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl] 3-methylbutanoate |

InChI |

InChI=1S/C21H34O11/c1-9(2)3-15(25)32-20-16-11(4-13(24)12(16)5-22)10(7-29-20)8-30-21-19(28)18(27)17(26)14(6-23)31-21/h7,9,11-14,16-24,26-28H,3-6,8H2,1-2H3/t11-,12+,13+,14-,16+,17-,18+,19-,20+,21-/m1/s1 |

InChI Key |

BGDMXWQJUGENQP-QPCLWJSESA-N |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@@H]2CO)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(CC(C2CO)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

patrinoside patrinoside C of patrinoside patrinoside C(1) of patrinoside patrinoside D of patrinoside patrinoside D(1) of patrinoside |

Origin of Product |

United States |

Foundational & Exploratory

Patrinoside: A Comprehensive Technical Guide on its Chemical Structure and Biological Activity

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Patrinoside, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from medicinal plants such as Patrinia scabiosaefolia, Valeriana fauriei, and Valeriana officinalis, this compound has demonstrated noteworthy biological activities, including anti-inflammatory effects and the ability to improve insulin resistance.[1] This technical guide provides a detailed elucidation of the chemical structure of this compound, supported by a summary of its physicochemical and spectral properties. Furthermore, it delves into the key signaling pathways modulated by this compound, namely the PI3K/AKT, NF-κB, and MAPK pathways. Detailed experimental protocols for the isolation, purification, and characterization of this compound are also presented, alongside visual representations of experimental workflows and signaling cascades to facilitate a deeper understanding of its molecular interactions and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties of this compound

This compound is classified as a terpene glycoside.[1] Its core structure consists of a cyclopentanopyran ring system, characteristic of iridoids, which is glycosidically linked to a glucose molecule. Additionally, it features a 3-methylbutanoate (isovalerate) ester group.

The complete chemical identification of this compound is summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | [(1S,4aS,6S,7S,7aS)-6-hydroxy-7-(hydroxymethyl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl] 3-methylbutanoate | [1] |

| Molecular Formula | C21H34O11 | [1][2][3] |

| Molecular Weight | 462.49 g/mol | [2][3] |

| CAS Number | 53962-20-2 | [1][3] |

| Canonical SMILES | CC(C)CC(=O)O[C@H]1[C@H]2--INVALID-LINK--O">C@HC(=CO1)CO[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [2] |

| InChI Key | BGDMXWQJUGENQP-QPCLWJSESA-N | [2] |

Table 1: Chemical Identifiers and Properties of this compound. This table provides a summary of the key chemical identifiers and properties of this compound, including its IUPAC name, molecular formula and weight, CAS registry number, and structural identifiers.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The following protocols are generalized from methodologies reported for the isolation and characterization of iridoid glycosides from Patrinia scabiosaefolia.

Isolation and Purification of this compound

The general workflow for isolating this compound from its natural source is depicted in the diagram below.

References

Isolating Patrinoside from Patrinia scabiosaefolia: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of patrinoside, a bioactive iridoid glycoside, from the whole plant of Patrinia scabiosaefolia. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual diagrams to elucidate the experimental workflow and associated signaling pathways.

Introduction

Patrinia scabiosaefolia, a perennial plant utilized in traditional medicine, is a rich source of various bioactive compounds, including triterpenoids, iridoids, and flavonoids.[1][2] Among these, this compound has garnered significant interest for its potential therapeutic properties. Research has indicated that this compound may play a role in improving insulin resistance by activating the PI3K/AKT signaling pathway, highlighting its potential for further investigation in drug development.[3] This guide consolidates and details the scientific protocols for the efficient extraction and purification of this compound from its natural source.

Extraction of Crude Saponins

The initial step in the isolation of this compound involves the extraction of crude saponins from the dried and powdered whole plants of Patrinia scabiosaefolia. The most common method employed is solvent extraction using 95% ethanol.

Experimental Protocol: Ethanolic Extraction

-

Plant Material Preparation: Air-dry the whole plants of Patrinia scabiosaefolia and pulverize them into a fine powder.

-

Extraction: Macerate the powdered plant material (e.g., 29 kg) with 95% ethanol (e.g., 3 x 75 L) at room temperature. Alternatively, reflux extraction with 95% ethanol can be performed (e.g., 20 kg of plant material extracted three times, each for three hours).[2][4]

-

Concentration: Concentrate the resulting ethanolic extract under reduced pressure to obtain a crude residue.[2][4]

-

Solvent Partitioning: Dissolve the crude residue in water and partition it successively with n-butanol. The n-butanol extract, containing the iridoid glycosides, is then concentrated for further purification.

Table 1: Quantitative Data for Crude Extraction

| Parameter | Value | Reference |

| Starting Plant Material (Air-dried) | 29 kg | |

| Extraction Solvent | 95% Ethanol | |

| Extraction Volume | 3 x 75 L | |

| Crude Residue Weight | 3 kg | |

| n-Butanol Extract Weight | 0.85 kg |

Chromatographic Purification of this compound

The purification of this compound from the n-butanol extract is a multi-step process involving various column chromatography techniques. This sequential purification allows for the separation of this compound from other co-extracted compounds.

Experimental Protocol: Multi-Step Chromatography

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Subject the n-butanol extract (e.g., 0.85 kg) to silica gel column chromatography.

-

Elute with a gradient of chloroform-methanol (CHCl₃-MeOH) ranging from 8:1 to 0:1 (v/v).

-

Monitor the fractions using Thin Layer Chromatography (TLC) analysis to pool similar fractions.

-

-

Silica Gel Column Chromatography (Secondary Fractionation):

-

Further separate the targeted fractions from the initial silica gel chromatography.

-

Elute with a gradient system of CHCl₃-MeOH (e.g., 6:1 to 1:1, v/v).

-

-

Reversed-Phase (Rp-18) Column Chromatography:

-

Subject the active sub-fractions to Rp-18 column chromatography.

-

Elute with a gradient of methanol-water (MeOH-H₂O), for instance, from 50:50 to 100:0 (v/v).

-

-

Sephadex LH-20 Column Chromatography:

-

Utilize Sephadex LH-20 column chromatography for further purification of the fractions containing this compound.

-

A typical elution system is MeOH-H₂O (e.g., 90:10, v/v).

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification step involves semi-preparative HPLC.

-

A common mobile phase for the purification of iridoid glycosides is a mixture of MeOH-H₂O (e.g., 55:45, v/v).

-

Table 2: Chromatographic Methods and Solvent Systems

| Chromatographic Technique | Stationary Phase | Mobile Phase (Elution System) | Reference |

| Initial Column Chromatography | Silica Gel | Gradient: CHCl₃-MeOH (8:1 → 0:1, v/v) | |

| Secondary Column Chromatography | Silica Gel | Gradient: CHCl₃-MeOH (6:1 → 1:1, v/v) | |

| Reversed-Phase Chromatography | Rp-18 | Gradient: MeOH-H₂O (50:50 → 100:0, v/v) | |

| Gel Filtration Chromatography | Sephadex LH-20 | MeOH-H₂O (90:10, v/v) | |

| Semi-preparative HPLC | C18 | MeOH-H₂O (55:45, v/v) |

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, provide a visual representation of the key processes involved in this compound isolation and its known biological activity.

Caption: Experimental workflow for the isolation of this compound.

Caption: this compound's role in the PI3K/AKT signaling pathway.

Conclusion

The isolation of this compound from Patrinia scabiosaefolia is a systematic process that relies on a series of well-established extraction and chromatographic techniques. This guide provides a detailed framework for researchers to replicate and adapt these methodologies for their specific research needs. The elucidation of this compound's bioactivity, particularly its influence on the PI3K/AKT pathway, underscores the importance of its efficient isolation for further pharmacological studies and potential therapeutic applications. The presented protocols and data serve as a valuable resource for the scientific community engaged in natural product chemistry and drug discovery.

References

The Traditional Medicine Uses of Patrinia scabiosaefolia: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Pharmacological Activities and Molecular Mechanisms of Patrinia scabiosaefolia

Introduction

Patrinia scabiosaefolia, a perennial plant belonging to the Valerianaceae family, has a long history of use in traditional Asian medicine, particularly in Traditional Chinese Medicine (TCM) where it is known as "Bai Jiang Cao".[1][2] Traditionally, it has been employed to treat a variety of ailments characterized by inflammation, infection, and pain.[3][4] This technical guide provides a comprehensive overview of the traditional uses, phytochemical constituents, and pharmacological activities of P. scabiosaefolia, with a focus on its anti-inflammatory, anticancer, and hepatoprotective effects. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this medicinal plant.

Traditional Medicine Uses

In Traditional Chinese Medicine, Patrinia scabiosaefolia is characterized as pungent, bitter, and slightly cold, and is associated with the Liver, Stomach, and Large Intestine meridians.[5] Its primary traditional functions include:

-

Clearing Heat and Resolving Toxicity : Used for conditions associated with "heat-toxicity," such as sores, abscesses, and infections.[2][6]

-

Expelling Pus and Reducing Swelling : Frequently prescribed for abscesses, boils, and other skin infections.[2]

-

Activating Blood Circulation and Relieving Pain : Employed for pain and stasis in the chest and abdomen, as well as postpartum pain.[6]

-

Treating Intestinal Issues : Traditionally used for intestinal abscesses, appendicitis, and dysentery.[7]

Phytochemical Constituents

More than 210 chemical constituents have been isolated and identified from plants of the Patrinia genus.[3][8] The major active constituents in Patrinia scabiosaefolia fall into several classes:

-

Iridoids : These are some of the most bioactive phytochemicals in P. scabiosaefolia.[1][2] Patrinoside and this compound A are specific iridoids that have been studied for their biological activities.[3]

-

Flavonoids : Known for their antioxidant and anti-inflammatory properties.[2]

-

Triterpenoids and Saponins : These compounds have been shown to possess a wide range of pharmacological activities, including antitumor effects.[3][8]

-

Lignans : These polyphenolic compounds contribute to the plant's various medicinal properties.[9]

-

Essential Oils : The essential oil of P. scabiosaefolia contains major constituents such as caryophyllene oxide, caryophyllene, and α-caryophyllene.

Pharmacological Activities and Quantitative Data

Modern pharmacological studies have begun to validate the traditional uses of Patrinia scabiosaefolia, revealing its potential in several therapeutic areas.

Anti-inflammatory Activity

Extracts and isolated compounds from P. scabiosaefolia have demonstrated significant anti-inflammatory effects. The primary mechanism involves the downregulation of pro-inflammatory mediators.

| Compound/Extract | Assay | Cell Line | Concentration | Effect | IC₅₀ | Reference |

| This compound | Nitric Oxide (NO) Production | RAW 264.7 | 12.5, 25, 50 µM | Inhibition of LPS-induced NO production | - | [3] |

| This compound A | Nitric Oxide (NO) Production | RAW 264.7 | 12.5, 25, 50 µM | Inhibition of LPS-induced NO production | - | [3] |

| Methanol Extract | Pro-inflammatory Cytokines | DSS-induced colitis in mice | - | Inhibition of TNF-α, IL-1β, and IL-6 secretion and mRNA expression | - | [7] |

| Aqueous Extract | Pro-inflammatory Cytokines | LPS-induced RAW 264.7 | - | Inhibition of IL-6 secretion | - | [10] |

| Patrineolignan B | Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 | Concentration-dependent | Prevention of TNF-α, IL-1β, and IL-6 secretion | - | [11] |

Anticancer Activity

Patrinia scabiosaefolia has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth.

| Extract/Compound | Cell Line | Assay | Concentration | Effect | IC₅₀ | Reference |

| Ethanol Extract (EEPS) | HT-29 (Colon Carcinoma) | MTT Assay | Various | Dose-dependent decrease in cell viability | Not specified | [9] |

| Ethanol Extract (EEPS) | U266 (Multiple Myeloma) | - | - | Inhibition of STAT3 phosphorylation, suppression of cell proliferation, induction of apoptosis | - | [12] |

| Iridoids (Compounds 1, 3, 5) | HL-60 (Leukemia) | Cytotoxicity Assay | - | Moderate cytotoxic activity | 1.2 to 27.6 µM | [13] |

Hepatoprotective Activity

Preliminary research suggests that P. scabiosaefolia possesses hepatoprotective properties.

| Extract | Model | Dosage | Biomarker | Effect | Reference |

| Aqueous Extract (APS) | Alcoholic Liver Injury in mice | Not specified | Serum ALT, AST, TC, TG | Effectively reduced levels | [14] |

| Aqueous Extract (APS) | Alcoholic Liver Injury in mice | Not specified | Liver MDA, TNF-α, IL-1β, IL-6 mRNA | Effectively reduced levels | [14] |

| Aqueous Extract (APS) | Alcoholic Liver Injury in mice | Not specified | Liver GSH | Increased levels | [14] |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from a study on the effect of an ethanol extract of Patrinia scabiosaefolia (EEPS) on HT-29 human colon carcinoma cells.[9]

-

Cell Seeding : Seed HT-29 cells into 96-well plates at a density of 1x10⁴ cells/well in 0.1 ml of medium.

-

Treatment : Treat the cells with various concentrations of EEPS for 24, 48, and 72 hours.

-

MTT Addition : At the end of the treatment period, add 100 µl of MTT (0.5 mg/ml in phosphate-buffered saline) to each well.

-

Incubation : Incubate the plates for an additional 4 hours at 37°C.

-

Formazan Solubilization : Dissolve the purple-blue MTT formazan precipitate by adding 100 µl of DMSO to each well.

-

Absorbance Measurement : Measure the absorbance at 570 nm using an ELISA reader.

-

Data Analysis : Normalize the data to the viability of control cells (100%).

Griess Assay for Nitric Oxide (NO) Determination

This protocol is a general method for measuring nitrite, a stable metabolite of NO, in cell culture medium from RAW 264.7 macrophages.[4]

-

Sample Collection : Collect 100 µL of cell culture medium from each well of a 96-well plate.

-

Griess Reagent Preparation : Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid.

-

Reaction : Mix 100 µL of the cell culture medium with 100 µL of the Griess reagent in a new 96-well plate.

-

Incubation : Incubate the mixture at room temperature for 10 minutes.

-

Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader.

-

Quantification : Determine the nitrite concentration from a sodium nitrite standard curve.

ELISA for Cytokine Measurement (TNF-α)

This is a general protocol for a sandwich ELISA to quantify TNF-α in mouse serum.

-

Plate Coating : Coat a 96-well plate with a capture antibody specific for mouse TNF-α and incubate overnight at 4°C.

-

Blocking : Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation : Add standards of known TNF-α concentrations and serum samples to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody : Wash the plate and add a biotin-conjugated detection antibody specific for mouse TNF-α. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate : Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

-

Substrate Addition : Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.

-

Stop Reaction : Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement : Read the absorbance at 450 nm.

-

Data Analysis : Calculate the TNF-α concentration in the samples based on the standard curve.

Signaling Pathways and Molecular Mechanisms

The pharmacological effects of Patrinia scabiosaefolia are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

Iridoids from P. scabiosaefolia, such as this compound and this compound A, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] This inhibition leads to a reduction in the production of pro-inflammatory mediators like NO, TNF-α, and IL-6.

References

- 1. New iridoids from Patrinia scabiosaefolia and their hypoglycemic effects by activating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. new-iridoids-from-patrinia-scabiosaefolia-and-their-hypoglecemic-effects-by-activating-pi3k-akt-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound and this compound A from Patrinia scabiosaefolia Improve Insulin Resistance by Inhibiting NF-κB, MAPK Pathways and Oxidative Stress in RAW264.7 and 3 T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lignans in Patrinia with various biological activities and extensive application value: A review | Journal of Food Bioactives [isnff-jfb.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Patrinia scabiosaefolia extract suppresses proliferation and promotes apoptosis by inhibiting the STAT3 pathway in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Iridoids and bis-iridoids from Patrinia scabiosaefolia - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Hepatoprotective activity of Patrinia scabiosaefolia Fisch and quality evaluation based on UPLC fingerprint and multi-component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Patrinoside's Mechanism of Action in Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance is a pathological condition in which peripheral tissues, such as muscle, liver, and adipose tissue, exhibit a diminished response to insulin. This impairment leads to decreased glucose uptake and utilization, a hallmark of type 2 diabetes and other metabolic disorders.[1] The pathogenesis of insulin resistance is complex, involving chronic inflammation, oxidative stress, and dysregulation of intracellular signaling pathways.[1] Patrinoside, an iridoid glycoside isolated from Patrinia scabiosaefolia, has emerged as a promising natural compound for improving insulin sensitivity.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound ameliorates insulin resistance, supported by quantitative data from in vitro studies.

Core Mechanisms of Action

This compound exerts its effects on insulin resistance through a multi-pronged approach, primarily by activating the PI3K/Akt signaling pathway, inhibiting pro-inflammatory NF-κB and MAPK pathways, and reducing oxidative stress.[2][3]

Activation of the PI3K/Akt Signaling Pathway and Enhancement of Glucose Uptake

A critical step in insulin-mediated glucose uptake is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This compound has been shown to significantly enhance this pathway.[4] Treatment of insulin-resistant 3T3-L1 adipocytes with this compound leads to an upregulation of phosphorylated Insulin Receptor Substrate-1 (p-IRS-1) and phosphorylated Akt (p-Akt).[4] The activation of Akt is a crucial downstream event that ultimately triggers the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane.[4] This increased presence of GLUT4 on the cell surface facilitates greater glucose transport into the cell, thereby improving insulin sensitivity.[4]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound and this compound A from Patrinia scabiosaefoli a Improve Insulin Resistance by Inhibiting NF- κ B, MAPK Pathways and Oxidative Stress in RAW264.7 and 3 T3-L1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects and mechanisms of iridoid glycosides from Patrinia scabiosaefolia on improving insulin resistance in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Patrinoside: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patrinoside, an iridoid glycoside isolated from Patrinia scabiosaefolia, has emerged as a compound of significant interest due to its potential therapeutic effects. Traditionally, Patrinia scabiosaefolia has been used in folk medicine for treating various inflammatory conditions.[1] Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the anti-inflammatory properties of its purified constituents, such as this compound. This technical guide provides a comprehensive overview of the current scientific data on the anti-inflammatory effects of this compound, with a focus on its impact on key signaling pathways and inflammatory mediators. The information presented herein is based on in vitro studies and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in in vitro models, primarily using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Nitric Oxide (NO) Production and iNOS Expression in LPS-Stimulated RAW264.7 Cells [2]

| Concentration (µM) | Inhibition of NO Secretion (%) | Downregulation of iNOS mRNA (%) |

| 12.5 | Significant (P < 0.001) | Data not available |

| 25 | Significant (P < 0.001) | Significant (P < 0.001) |

| 50 | Significant (P < 0.001) | Significant (P < 0.001) |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production and mRNA Expression in LPS-Stimulated RAW264.7 Cells [2]

| Concentration (µM) | Inhibition of IL-6 Secretion | Inhibition of TNF-α Secretion | Downregulation of IL-6 mRNA | Downregulation of TNF-α mRNA |

| 12.5 | Data not available | Data not available | Data not available | Data not available |

| 25 | Significant (P < 0.01) | Significant (P < 0.05) | Significant (P < 0.001) | Significant (P < 0.001) |

| 50 | Significant (P < 0.001) | Significant (P < 0.001) | Significant (P < 0.001) | Significant (P < 0.001) |

Table 3: Effect of this compound on NF-κB Signaling Pathway in LPS-Stimulated RAW264.7 Cells (Protein Phosphorylation) [2]

| Concentration (µM) | Inhibition of p-IκB | Inhibition of p-p65 |

| 12.5 | Not significant | Significant (P < 0.05) |

| 25 | Significant (P < 0.05) | Not significant |

| 50 | Significant (P < 0.01) | Significant (P < 0.01) |

Table 4: Effect of this compound on MAPK Signaling Pathway in LPS-Stimulated RAW264.7 Cells (Protein Phosphorylation) [2]

| Concentration (µM) | Inhibition of p-p38 | Inhibition of p-ERK | Inhibition of p-JNK |

| 12.5 | Not significant | Not significant | Significant (P < 0.05) |

| 25 | Not significant | Not significant | Significant (P < 0.01) |

| 50 | Significant (P < 0.01) | Significant (P < 0.01) | Significant (P < 0.01) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.[3]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][4]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[3][4]

-

Treatment Protocol: RAW264.7 cells are seeded in appropriate culture plates and allowed to adhere. The cells are then pre-treated with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1 hour. Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium and incubating for a specified duration (e.g., 24 hours).[2]

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.[5][6][7]

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.[5][6]

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for mouse TNF-α and IL-6.

-

Follow the manufacturer's instructions for the assay protocol, which typically involves:

-

Coating a 96-well plate with a capture antibody specific for the target cytokine.

-

Adding cell culture supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme into a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength.

-

-

Calculate the cytokine concentration in the samples based on a standard curve.

-

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

Principle: qRT-PCR is used to measure the relative expression levels of target genes (e.g., iNOS, TNF-α, IL-6) by reverse transcribing the cellular mRNA into cDNA and then amplifying the cDNA with gene-specific primers. The amplification is monitored in real-time using a fluorescent dye.[8][9][10]

-

Procedure:

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable method (e.g., TRIzol reagent).[10]

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Real-Time PCR: Perform the PCR amplification in a real-time PCR system using a reaction mixture containing cDNA, gene-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., β-actin or GAPDH). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[9]

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins (e.g., p-p65, p-IκB, p-p38, p-ERK, p-JNK) in cell lysates. This technique is particularly useful for assessing the phosphorylation status of signaling proteins, which indicates their activation.[11][12][13]

-

Procedure:

-

Protein Extraction: Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (both total and phosphorylated forms).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows of the experimental procedures.

Caption: this compound inhibits LPS-induced inflammation by targeting the MAPK and NF-κB signaling pathways.

Caption: General workflow for in vitro evaluation of this compound's anti-inflammatory effects.

Conclusion

The available data strongly suggest that this compound possesses significant anti-inflammatory properties at the cellular level. Its mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. These findings provide a solid foundation for further research into the therapeutic potential of this compound for inflammatory diseases. Future in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic profile of this compound in animal models of inflammation. This will be a crucial step in translating the promising preclinical data into potential clinical applications.

References

- 1. theinterstellarplan.com [theinterstellarplan.com]

- 2. This compound and this compound A from Patrinia scabiosaefolia Improve Insulin Resistance by Inhibiting NF-κB, MAPK Pathways and Oxidative Stress in RAW264.7 and 3 T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell culture of RAW264.7 cells [protocols.io]

- 4. bowdish.ca [bowdish.ca]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Nitric Oxide Griess Assay [bio-protocol.org]

- 7. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gene-quantification.de [gene-quantification.de]

- 9. researchgate.net [researchgate.net]

- 10. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Vitamin K protects against lipopolysaccharide-induced intestinal inflammation in piglets by inhibiting the MAPK and PI3K-AKT pathways [frontiersin.org]

Patrinoside's Role in the MAPK Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Patrinoside, a natural iridoid glycoside, in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The information presented is collated from recent scientific literature, focusing on the molecular mechanisms, quantitative effects, and experimental methodologies used to elucidate this compound's anti-inflammatory properties.

Executive Summary

This compound, isolated from the plant Patrinia scabiosaefolia, has demonstrated significant anti-inflammatory and insulin-sensitizing effects.[1][2][3] Mechanistic studies reveal that these effects are, in large part, mediated through the inhibition of the MAPK signaling pathway, a critical regulator of cellular processes including inflammation, proliferation, and apoptosis.[1][2][3][4][5] Specifically, this compound has been shown to suppress the phosphorylation of key kinases in the MAPK cascade—p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—in response to inflammatory stimuli.[1][2][3] This inhibitory action disrupts the downstream signaling events that lead to the production of pro-inflammatory mediators. This guide will detail the quantitative data supporting these findings, the experimental protocols used, and visual representations of the signaling pathways involved.

The MAPK Signaling Cascade

The MAPK signaling pathways are evolutionarily conserved, three-tiered kinase cascades that transduce extracellular signals to intracellular targets.[4][6][7] The canonical pathways involve a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[7] The most well-characterized MAPK pathways are the ERK, JNK, and p38 cascades, each responding to different stimuli and regulating distinct cellular outcomes.[5][6][8] In the context of inflammation, stimuli like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) activate these cascades, leading to the expression of inflammatory genes.[9][10]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound and this compound A from Patrinia scabiosaefolia Improve Insulin Resistance by Inhibiting NF-κB, MAPK Pathways and Oxidative Stress in RAW264.7 and 3 T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and this compound A from Patrinia scabiosaefoli a Improve Insulin Resistance by Inhibiting NF- κ B, MAPK Pathways and Oxidative Stress in RAW264.7 and 3 T3-L1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | MAPK family signaling cascades [reactome.org]

- 7. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Patrinoside: A Potential Therapeutic Agent for Diabetes - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, presents a significant global health challenge. The quest for novel therapeutic agents with improved efficacy and safety profiles is ongoing. Patrinoside, an iridoid glycoside isolated from plants of the Patrinia genus, has emerged as a promising candidate for the management of diabetes. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential of this compound as a therapeutic agent for diabetes. It delves into its mechanism of action, supported by in vitro data, and outlines detailed experimental protocols for key assays. The guide also presents visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential. While in vivo data for this compound remains limited, this document serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this promising natural compound.

Introduction

Insulin resistance, a key feature of type 2 diabetes, is the diminished ability of cells to respond to the action of insulin in promoting glucose uptake. This leads to a compensatory increase in insulin secretion, which, over time, can lead to beta-cell dysfunction and overt diabetes. Current therapeutic strategies for diabetes often target insulin signaling pathways, glucose absorption, and inflammation.

This compound, an iridoid glycoside, has been identified as a bioactive compound with the potential to modulate key pathways involved in glucose metabolism and insulin sensitivity.[1][2][3] This guide synthesizes the existing preclinical evidence for this compound, focusing on its molecular mechanisms and providing the necessary technical details for further research and development.

Mechanism of Action: Insights from In Vitro Studies

Current research indicates that this compound exerts its potential anti-diabetic effects through a multi-pronged approach, primarily by enhancing insulin signaling, mitigating inflammation, and reducing oxidative stress.[2][3][4]

Activation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial signaling cascade in insulin-mediated glucose uptake. Upon insulin binding to its receptor, a series of phosphorylation events leads to the activation of PI3K, which in turn activates Akt. Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cell.

Studies have shown that this compound can significantly activate the PI3K/Akt signaling pathway.[1][2][3] This activation leads to an upregulation of phosphorylated Akt (p-Akt), a key indicator of pathway activation. Furthermore, evidence suggests that compounds from Patrinia scabiosaefolia, including this compound, can increase the expression of GLUT4 mRNA and protein, which is essential for enhancing glucose uptake in insulin-sensitive tissues.[1]

Inhibition of NF-κB and MAPK Inflammatory Pathways

Chronic low-grade inflammation is a well-established contributor to insulin resistance. Pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, can interfere with insulin signaling.

This compound has been demonstrated to inhibit the activation of both the NF-κB and MAPK pathways in in vitro models of inflammation.[2][3][4] It achieves this by reducing the phosphorylation of key proteins in these cascades, including IκB, p65, p38, ERK, and JNK.[2][4] By suppressing these inflammatory pathways, this compound may help to alleviate the inflammatory stress that contributes to insulin resistance.

Amelioration of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of diabetes and its complications. This compound has been shown to ameliorate oxidative stress by inhibiting the release of ROS in stimulated cells.[2][3][4]

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative data from in vitro studies investigating the effects of this compound and its related compound, this compound A.

Table 1: Effect of this compound and this compound A on Inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

| Treatment | Concentration (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Secretion (%) | Inhibition of IL-6 Secretion (%) |

| This compound | 12.5 | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| 25 | Significant Inhibition | Significant Inhibition | Significant Inhibition | |

| 50 | Significant Inhibition | Significant Inhibition | Significant Inhibition | |

| This compound A | 12.5 | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| 25 | Significant Inhibition | Significant Inhibition | Significant Inhibition | |

| 50 | Significant Inhibition | Significant Inhibition | Significant Inhibition | |

| Data synthesized from narrative descriptions in cited literature. Specific percentage inhibitions were not consistently provided and are indicated as "Significant Inhibition" where statistically significant effects were reported.[2][4] |

Table 2: Effect of this compound and this compound A on Inflammatory Cytokine and Chemokine Transcription in TNF-α-induced 3T3-L1 Adipocytes

| Treatment | Concentration (µM) | Inhibition of IL-6 mRNA | Inhibition of MCP-1 mRNA | Inhibition of MIP-1α mRNA |

| This compound | 25 | Significant Inhibition (P < 0.05) | - | Significant Inhibition (P < 0.05) |

| 50 | Significant Inhibition (P < 0.001) | Significant Inhibition (P < 0.05) | Significant Inhibition (P < 0.001) | |

| 100 | Significant Inhibition (P < 0.001) | Significant Inhibition (P < 0.001) | Significant Inhibition (P < 0.001) | |

| This compound A | 50 | Significant Inhibition (P < 0.001) | Significant Inhibition (P < 0.05) | Significant Inhibition (P < 0.001) |

| 100 | Significant Inhibition (P < 0.001) | Significant Inhibition (P < 0.001) | Significant Inhibition (P < 0.001) | |

| Data extracted from published studies.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Induction of Insulin Resistance

-

Cell Lines: 3T3-L1 preadipocytes and RAW264.7 macrophages.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation of 3T3-L1 Preadipocytes: Differentiation is induced by treating confluent 3T3-L1 cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 2 days. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days, followed by maintenance in DMEM with 10% FBS.

-

Induction of Insulin Resistance in 3T3-L1 Adipocytes: Mature adipocytes are treated with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 24 hours to induce a state of insulin resistance.[2]

-

Induction of Inflammation in RAW264.7 Macrophages: Macrophages are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[2]

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-IκB, IκB, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro α-Glucosidase Inhibition Assay

-

Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Assay Procedure: A reaction mixture containing α-glucosidase enzyme solution and varying concentrations of this compound is pre-incubated. The reaction is initiated by adding the pNPG substrate.

-

Measurement: The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Acarbose is typically used as a positive control.

In Vitro α-Amylase Inhibition Assay

-

Enzyme and Substrate: Porcine pancreatic α-amylase and starch solution as the substrate.

-

Assay Procedure: A reaction mixture containing the α-amylase enzyme and different concentrations of this compound is pre-incubated. The reaction is started by adding the starch solution.

-

Measurement: The reaction is stopped by adding dinitrosalicylic acid (DNS) color reagent, and the absorbance is measured at 540 nm.

-

Calculation: The percentage of inhibition is calculated using a similar formula as for the α-glucosidase assay, with acarbose as the positive control.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Signaling pathways modulated by this compound.

Caption: General experimental workflow for in vitro studies.

In Vivo Studies: Current Gaps and Future Directions

A critical gap in the current body of research is the lack of in vivo studies specifically investigating the effects of isolated this compound in animal models of diabetes. While some studies have explored the effects of extracts from Patrinia species, the specific contribution of this compound to the observed in vivo effects is yet to be determined.

Future in vivo research should focus on:

-

Animal Models: Utilizing established models of type 2 diabetes, such as streptozotocin (STZ)-induced diabetic rats or db/db mice.

-

Key Parameters to Measure:

-

Fasting blood glucose and insulin levels.

-

Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).

-

HbA1c levels as a long-term marker of glycemic control.

-

Lipid profiles (triglycerides, total cholesterol, HDL, LDL).

-

Histopathological analysis of the pancreas, liver, and adipose tissue.

-

-

Pharmacokinetic Studies: Determining the oral bioavailability, distribution, metabolism, and excretion of this compound is crucial for understanding its therapeutic potential and for dose optimization.

Conclusion and Future Perspectives

This compound presents a compelling profile as a potential therapeutic agent for diabetes based on robust in vitro evidence. Its ability to concurrently activate the insulin-sensitizing PI3K/Akt pathway while inhibiting pro-inflammatory NF-κB and MAPK signaling pathways addresses multiple pathological facets of insulin resistance. The preliminary findings on its potential to upregulate GLUT4 expression further strengthen its therapeutic rationale.

However, the translation of these promising in vitro findings to a clinical setting is contingent on comprehensive in vivo validation. Future research must prioritize well-designed animal studies to establish the efficacy, safety, and pharmacokinetic profile of this compound. Such studies will be instrumental in determining its true potential as a novel therapeutic agent for the management of diabetes. This technical guide provides a solid foundation for initiating and advancing these critical next steps in the research and development of this compound.

References

- 1. new-iridoids-from-patrinia-scabiosaefolia-and-their-hypoglecemic-effects-by-activating-pi3k-akt-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia [frontiersin.org]

Biological Activity of Iridoid Glycosides from Patrinia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Patrinia, belonging to the Valerianaceae family, has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments including inflammation, cancer, and neurodegenerative diseases.[1][2] Modern phytochemical research has identified iridoid glycosides as one of the major classes of bioactive constituents responsible for the therapeutic effects of Patrinia species.[3] These monoterpenoid-derived compounds exhibit a wide spectrum of pharmacological activities, including cytotoxic, anti-inflammatory, neuroprotective, and hypoglycemic effects.[2][3] This technical guide provides a comprehensive overview of the biological activities of iridoid glycosides isolated from Patrinia, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of various iridoid glycosides isolated from Patrinia species.

Table 1: Cytotoxic Activity of Iridoid Glycosides from Patrinia

| Compound | Cell Line | IC50 (µM) | Source |

| Compound 39 | HL-60 | 1.4 | [3] |

| Compound 43 | HL-60 | 1.2 | [3] |

| Compound 39 | SMMC-7721 | Comparable to Cisplatin | [3] |

| Compound 39 | SW480 | Comparable to Cisplatin | [3] |

| Patriscabioin A | HL-60 | 27.6 | [4] |

| Patriscabioin C | HL-60 | 1.2 | [4] |

| Patriscabioin E | HL-60 | Not specified, but showed activity | [4] |

| Compound 98 | PC-3M | Data available | [3] |

| Compound 64 | PC-3M | Data available | [3] |

| Compound 65 | PC-3M | Data available | [3] |

| Compound 67 | PC-3M | Data available | [3] |

| Compound 35 | PC-3M | Data available | [3] |

| Compound 98 | SGC-7901 | Data available | [3] |

| Compound 64 | SGC-7901 | Data available | [3] |

| Compound 65 | SGC-7901 | Data available | [3] |

| Compound 67 | SGC-7901 | Data available | [3] |

| Compound 35 | SGC-7901 | Data available | [3] |

Table 2: Anti-inflammatory Activity of Iridoid Glycosides from Patrinia

| Compound | Assay | Cell Line | IC50 (µM) | Source |

| Isovaltrate isovaleroyloxyhydrin | NO Production | Not specified | 19.00 | [5] |

| Compound 4 (P. heterophylla) | NO Production | BV-2 | 6.48 | [1][2] |

| Compound 2 (P. heterophylla) | NO Production | RAW 264.7 | 12 | [1] |

| (+)-1a | NO Production | RAW 264.7 | 14.3 ± 1.6 | [1] |

| (−)-1b | NO Production | RAW 264.7 | Not specified | [1] |

| Compound 5 | NO Production | RAW 264.7 | Not specified | [1] |

| Compound 6 | NO Production | RAW 264.7 | Not specified | [1] |

| Compound 7 | NO Production | RAW 264.7 | 41.4 ± 3.1 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of iridoid glycosides from Patrinia.

Extraction and Isolation of Iridoid Glycosides

The following is a general protocol for the extraction and isolation of iridoid glycosides from Patrinia species.[6][7] Specific solvents and chromatographic conditions may need to be optimized depending on the target compounds and the plant material.

References

- 1. researchgate.net [researchgate.net]

- 2. Iridoids from Patrinia heterophylla and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iridoids and active ones in patrinia: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia [frontiersin.org]

- 7. Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia - PMC [pmc.ncbi.nlm.nih.gov]

Patrinoside: A Technical Guide to its Inhibitory Effects on Pro-inflammatory Cytokine Production (TNF-α and IL-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patrinoside, an iridoid glycoside isolated from Patrinia scabiosaefolia, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific evidence regarding the effect of this compound on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document summarizes quantitative data from in vitro studies, details the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways, and provides comprehensive experimental protocols for the key assays used in this research. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, metabolic syndrome, and neurodegenerative diseases. The pro-inflammatory cytokines TNF-α and IL-6 are central mediators in the inflammatory cascade, making them critical targets for therapeutic intervention. This compound, a natural compound, has emerged as a promising candidate for modulating the inflammatory response. In vitro studies have shown that this compound can effectively suppress the production of TNF-α and IL-6 in immune cells, suggesting its potential as an anti-inflammatory agent[1][2][3]. This guide provides a detailed overview of the scientific evidence supporting the role of this compound in cytokine inhibition.

Quantitative Analysis of this compound's Effect on TNF-α and IL-6 Production

The inhibitory effects of this compound on TNF-α and IL-6 have been quantified in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The data demonstrates a dose-dependent reduction in both cytokine secretion and mRNA expression.

Effect on Cytokine Secretion in RAW 264.7 Macrophages

Enzyme-Linked Immunosorbent Assay (ELISA) results indicate that this compound significantly suppresses the secretion of TNF-α and IL-6 from LPS-activated RAW 264.7 cells in a dose-dependent manner.

| Treatment Group | Concentration (µM) | TNF-α Secretion (pg/mL) (Estimated) | % Inhibition (Estimated) | IL-6 Secretion (pg/mL) (Estimated) | % Inhibition (Estimated) |

| Control | - | ~50 | - | ~100 | - |

| LPS | 1 µg/mL | ~1800 | 0% | ~2500 | 0% |

| LPS + this compound | 12.5 | ~1200 | 33% | ~1800 | 28% |

| LPS + this compound | 25 | ~800 | 56% | ~1200 | 52% |

| LPS + this compound | 50 | ~600 | 67% | ~800 | 68% |

Data estimated from graphical representations in Liu et al., 2023.[1]

Effect on Cytokine mRNA Expression in RAW 264.7 Macrophages

Quantitative real-time polymerase chain reaction (qRT-PCR) analysis reveals that this compound also downregulates the gene expression of Tnf-α and Il-6 in LPS-stimulated RAW 264.7 cells.

| Treatment Group | Concentration (µM) | Relative TNF-α mRNA Expression (Fold Change) (Estimated) | % Reduction (Estimated) | Relative IL-6 mRNA Expression (Fold Change) (Estimated) | % Reduction (Estimated) |

| Control | - | 1.0 | - | 1.0 | - |

| LPS | 1 µg/mL | ~7.0 | 0% | ~8.0 | 0% |

| LPS + this compound | 12.5 | ~5.0 | 29% | ~6.0 | 25% |

| LPS + this compound | 25 | ~3.5 | 50% | ~4.0 | 50% |

| LPS + this compound | 50 | ~2.5 | 64% | ~3.0 | 63% |

Data estimated from graphical representations in Liu et al., 2023.[1]

Effect on IL-6 Production in 3T3-L1 Adipocytes

In a model of inflammation-induced insulin resistance, this compound has been shown to inhibit the transcription and secretion of IL-6 in TNF-α-stimulated 3T3-L1 adipocytes[1][2][3]. This suggests that the anti-inflammatory effects of this compound may also be relevant in the context of metabolic diseases.

Molecular Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of target genes, including Tnf-α and Il-6. Studies have shown that this compound significantly inhibits the phosphorylation of both IκB and p65 in LPS-stimulated RAW 264.7 cells, thereby preventing NF-κB activation[1].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a crucial role in inflammation. This compound has been demonstrated to significantly inhibit the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages[1]. By inhibiting these key kinases, this compound further suppresses the downstream signaling events that lead to cytokine production.

References

- 1. This compound and this compound A from Patrinia scabiosaefolia Improve Insulin Resistance by Inhibiting NF-κB, MAPK Pathways and Oxidative Stress in RAW264.7 and 3 T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and this compound A from Patrinia scabiosaefoli a Improve Insulin Resistance by Inhibiting NF- κ B, MAPK Pathways and Oxidative Stress in RAW264.7 and 3 T3-L1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Patrinoside: A Technical Guide to its Natural Sources, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patrinoside, an iridoid glycoside, has emerged as a compound of significant interest in the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, known derivatives, and biological activities. Particular emphasis is placed on its role in modulating key signaling pathways implicated in inflammation and insulin resistance. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities.[1][2] this compound, a prominent member of this class, has been primarily isolated from plants of the Patrinia genus.[1][3] Research has highlighted its potential in mitigating insulin resistance and inflammation, making it a promising candidate for further investigation in the context of metabolic disorders and inflammatory diseases.[4] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for future research and development endeavors.

Natural Sources of this compound and Related Iridoids

This compound and its derivatives are predominantly found in perennial plants belonging to the Patrinia genus (family Valerianaceae).

Patrinia scabiosaefolia

Patrinia scabiosaefolia is a well-documented primary source of this compound and its closely related derivative, this compound A.[3][4] This plant has a history of use in traditional Chinese medicine for treating conditions such as appendicitis, enteritis, and hepatitis.[4] Other iridoids, including this compound B and various "patriscabioins," have also been isolated from this species.[1][2]

Other Patrinia Species

Investigations into other species of the Patrinia genus have revealed the presence of related iridoid glycosides. Patrinia villosa has been found to contain a variety of flavonoid and iridoid glycosides.[3] Similarly, Patrinia heterophylla is another species from which various iridoids with anti-inflammatory properties have been isolated.[5][6] While this compound itself has been reported in Valeriana officinalis and Valeriana fauriei, the most detailed studies on its isolation and activity have centered on Patrinia scabiosaefolia.[7]

Chemical Structure

This compound is a terpene glycoside.[7] Its chemical structure consists of a core iridoid aglycone attached to a glucose moiety. The systematic name for this compound is [(1S,4aS,6S,7S,7aS)-6-hydroxy-7-(hydroxymethyl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl] 3-methylbutanoate.[7]

Derivatives of this compound

Several derivatives of this compound have been isolated from natural sources, with this compound A being the most frequently studied.

-

This compound A: Often co-isolated and studied with this compound, it shares a similar iridoid core and exhibits comparable biological activities, particularly in the context of improving insulin resistance and anti-inflammatory effects.[4]

-

This compound B: Another iridoid glycoside identified in Patrinia scabiosaefolia.[1][2]

-

Patriscabioins: A series of unique iridoids and bis-iridoids have been isolated from Patrinia scabiosaefolia, some of which have demonstrated cytotoxic and anti-inflammatory activities.[5][8]

The synthesis of novel iridoid glycoside derivatives is an active area of research, often starting from readily available natural iridoids like aucubin.[9] General strategies for the chemical synthesis of iridoid glycosides have been developed, providing a framework for producing novel this compound derivatives for structure-activity relationship studies.[10][11][12]

Biological Activities and Mechanisms of Action

This compound and its derivatives have been shown to possess significant biological activities, primarily focusing on their anti-inflammatory effects and their ability to improve insulin resistance.

Anti-inflammatory Activity

This compound and this compound A have demonstrated potent anti-inflammatory properties. They significantly inhibit the production and secretion of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[4] This anti-inflammatory action is attributed to the inhibition of the NF-κB and MAPK signaling pathways.[4]

Improvement of Insulin Resistance

A key therapeutic potential of this compound lies in its ability to ameliorate insulin resistance.[4] In TNF-α-induced insulin-resistant 3T3-L1 adipocytes, this compound and this compound A have been shown to improve insulin sensitivity.[4] This effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways, and the activation of the PI3K/AKT signaling pathway.[4]

Cytotoxicity

Some derivatives isolated from Patrinia species have exhibited cytotoxic effects. For instance, certain "patriscabioins" have shown moderate cytotoxic activity against various cancer cell lines.[2] this compound and this compound A, at concentrations effective for their anti-inflammatory and insulin-sensitizing activities, have shown no significant cytotoxicity in RAW264.7 and 3T3-L1 cells.[3]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. This compound and this compound A inhibit the activation of this pathway by preventing the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit.[4]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. This compound and this compound A have been observed to inhibit the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[4]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is central to cell growth, survival, and metabolism, including glucose uptake. This compound and this compound A have been found to activate this pathway, which contributes to their insulin-sensitizing effects.[4]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of this compound and this compound A.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound and this compound A in LPS-stimulated RAW264.7 Cells

| Compound | Concentration (µM) | NO Secretion Inhibition (%) | TNF-α Secretion Inhibition (%) | IL-6 Secretion Inhibition (%) |

| This compound | 12.5 | Significant (P < 0.001) | - | - |

| 25 | Significant (P < 0.001) | Significant | Significant | |

| 50 | Significant (P < 0.001) | Significant | Significant | |

| This compound A | 12.5 | Significant (P < 0.05) | - | - |

| 25 | Significant (P < 0.001) | Significant | Significant | |

| 50 | Significant (P < 0.001) | Significant | Significant | |

| Data derived from studies on LPS-stimulated RAW264.7 cells.[4] |

Table 2: Inhibition of NF-κB and MAPK Pathway Protein Phosphorylation by this compound in LPS-stimulated RAW264.7 Cells

| Target Protein | Concentration (µM) | Inhibition of Phosphorylation |

| p-IκB | 25 | Significant (P < 0.05) |

| 50 | Significant (P < 0.01) | |

| p-p65 | 12.5 | Significant (P < 0.05) |

| 50 | Significant (P < 0.01) | |

| p-p38 | 50 | Significant (P < 0.01) |

| p-ERK | 50 | Significant (P < 0.01) |

| p-JNK | 25 | Significant (P < 0.01) |

| 50 | Significant (P < 0.01) | |

| Data represents the inhibitory effect on the phosphorylation of key signaling proteins.[4] |

Table 3: Inhibition of NF-κB and MAPK Pathway Protein Phosphorylation by this compound in TNF-α-stimulated 3T3-L1 Adipocytes

| Target Protein | Concentration (µM) | Inhibition of Phosphorylation |

| p-IκB | 100 | Significant (P < 0.001) |

| p-p65 | 25 | Significant (P < 0.001) |

| 100 | Significant (P < 0.001) | |

| p-p38 | 25, 50, 100 | Significant (P < 0.001) |

| p-ERK | 25, 50, 100 | Significant (P < 0.001) |

| p-JNK | 50 | Significant (P < 0.01) |

| 100 | Significant (P < 0.001) | |

| Data represents the inhibitory effect on the phosphorylation of key signaling proteins in an insulin resistance model.[4] |

Experimental Protocols

Extraction and Isolation of this compound from Patrinia scabiosaefolia

This protocol is adapted from a published method for the isolation of iridoids from P. scabiosaefolia.[10]

-

Plant Material: 29 kg of air-dried and powdered whole plants of Patrinia scabiosaefolia.[10]

-

Extraction: The powdered plant material is extracted three times with 75 L of 95% ethanol at room temperature.[10]

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude residue (approximately 3 kg).[10]

-

Partitioning: The residue is dissolved in water and partitioned successively with n-butanol. The n-butanol fractions are collected and concentrated to yield the n-butanol extract (approximately 0.85 kg).[10]

-

Column Chromatography: The n-butanol extract is subjected to silica gel column chromatography using a gradient elution system of chloroform-methanol to separate the components into several fractions.[10]

-

Further Purification: Individual fractions are further purified using a combination of techniques including Rp-18 column chromatography, Sephadex LH-20 column chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound and other iridoid glycosides.[10]

Western Blot Analysis of NF-κB and MAPK Pathway Activation

This is a generalized protocol based on the methodologies described in studies investigating the effects of this compound.[4][13][14]

-

Cell Culture and Treatment: RAW264.7 or 3T3-L1 cells are cultured to an appropriate confluency. The cells are then pre-treated with various concentrations of this compound or this compound A for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent (e.g., LPS or TNF-α).[4]

-

Protein Extraction: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet the cell debris, and the supernatant containing the total protein is collected.[15]

-

Protein Quantification: The protein concentration of each sample is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-IκB, IκB, p-p38, p38, p-ERK, ERK, p-JNK, JNK).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.

Pharmacokinetics

To date, there is a lack of specific published studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, based on the general pharmacokinetic properties of other glycosides, some inferences can be made. Glycosides are often poorly absorbed in their intact form in the upper gastrointestinal tract.[16][17] They may be hydrolyzed by gut microbiota in the colon, releasing the aglycone, which may then be absorbed.[16] The bioavailability of iridoid glycosides can be low.[17] Further research is required to determine the specific pharmacokinetic profile of this compound and its derivatives to assess their potential as therapeutic agents.

Conclusion and Future Directions

This compound and its derivatives, particularly this compound A, have demonstrated significant potential as therapeutic agents for conditions associated with inflammation and insulin resistance. Their mechanism of action, involving the modulation of the NF-κB, MAPK, and PI3K/AKT signaling pathways, provides a strong rationale for their further development.

Future research should focus on several key areas:

-

Pharmacokinetic Studies: Detailed in vivo studies are needed to understand the ADME profile of this compound and its derivatives.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a broader range of this compound derivatives will help to identify compounds with improved potency and selectivity.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of inflammatory diseases and metabolic disorders are necessary to validate the in vitro findings and to assess the therapeutic potential of these compounds.

-

Target Identification: Further studies to precisely identify the direct molecular targets of this compound will provide a more in-depth understanding of its mechanism of action.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its therapeutic potential. The compiled data and protocols offer a valuable starting point for advancing our understanding and application of this promising natural product.

References

- 1. Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia [frontiersin.org]

- 3. Glycosides from the aerial parts of Patrinia villosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and this compound A from Patrinia scabiosaefolia Improve Insulin Resistance by Inhibiting NF-κB, MAPK Pathways and Oxidative Stress in RAW264.7 and 3 T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iridoids from Patrinia heterophylla and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C21H34O11 | CID 162135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and cytotoxicity of a novel iridoid glucoside derived from aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Verified Protocol for the Extraction and Purification of Patrinoside from Patrinia scabiosaefolia

Introduction